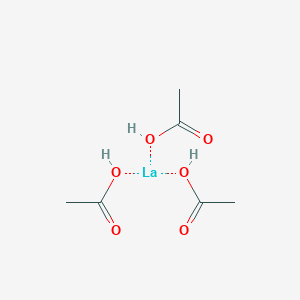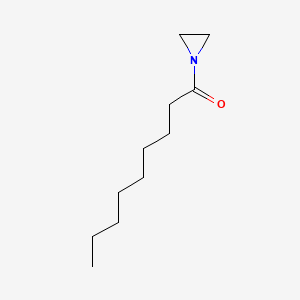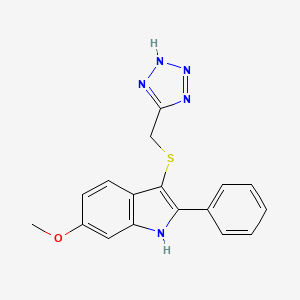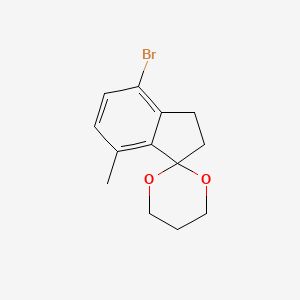
Triacetoxylanthanum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetoxylanthanum is a compound that belongs to the family of lanthanides, which are known for their unique chemical and physical properties. Lanthanides are often referred to as rare earth elements due to their scarcity in pure form.
Métodos De Preparación
The preparation of Triacetoxylanthanum typically involves the reaction of lanthanum oxide with acetic anhydride. The synthetic route can be summarized as follows:
Reaction with Acetic Anhydride: Lanthanum oxide is reacted with acetic anhydride under controlled conditions to form this compound.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
In industrial production, similar methods are employed, but on a larger scale. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Triacetoxylanthanum undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form lanthanum oxide and acetic acid.
Reduction: Under certain conditions, it can be reduced to lanthanum metal.
Substitution: It can undergo substitution reactions with other acylating agents to form different lanthanum acetates.
Common reagents used in these reactions include oxygen, hydrogen, and various acylating agents. The major products formed from these reactions are lanthanum oxide, lanthanum metal, and substituted lanthanum acetates .
Aplicaciones Científicas De Investigación
Triacetoxylanthanum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Research is being conducted on its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and optical devices
Mecanismo De Acción
The mechanism of action of Triacetoxylanthanum involves its ability to coordinate with various ligands and form stable complexes. This property is exploited in its applications as a catalyst and in biological imaging. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and sulfur-containing ligands, which enhances its reactivity and stability .
Comparación Con Compuestos Similares
Triacetoxylanthanum can be compared with other lanthanum compounds, such as lanthanum acetate and lanthanum chloride. While all these compounds share similar coordination chemistry, this compound is unique due to its specific acylation with acetic anhydride, which imparts distinct reactivity and stability. Similar compounds include:
Lanthanum Acetate: Used in similar applications but lacks the specific properties imparted by the triacetoxy group.
Lanthanum Chloride: Commonly used in water treatment and as a precursor for other lanthanum compounds.
Propiedades
Fórmula molecular |
C6H12LaO6 |
|---|---|
Peso molecular |
319.06 g/mol |
Nombre IUPAC |
acetic acid;lanthanum |
InChI |
InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clave InChI |
LIBCBBSWHSTUMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)






![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)


